BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Efficacy of
Freselestat and Sivelestat

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Freselestat
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two neutrophil elastase
inhibitors, Freselestat (ONO-6818) and Sivelestat (ONO-5046). Both compounds are potent
inhibitors of neutrophil elastase, a key protease implicated in the pathogenesis of various
inflammatory diseases. This comparison summarizes available preclinical and clinical data to
aid researchers and drug development professionals in evaluating these two therapeutic
agents.

Mechanism of Action

Both Freselestat and Sivelestat are synthetic, small-molecule inhibitors of human neutrophil
elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils.[1]
Upon activation, neutrophils release HNE, which can degrade extracellular matrix proteins,
such as elastin, leading to tissue damage.[2] By inhibiting HNE, Freselestat and Sivelestat aim
to mitigate the inflammatory cascade and protect tissues from proteolytic damage.

Sivelestat has been shown to exert its effects through multiple signaling pathways. It can inhibit
the nuclear factor-kappa B (NF-kB) pathway by preventing the phosphorylation of its inhibitor,
IkB.[3] Additionally, Sivelestat has been demonstrated to suppress the phosphoinositide 3-
kinase (PI13K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling
pathway.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines
and a decrease in apoptosis.[4][5] More recent studies suggest Sivelestat also attenuates

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1674156?utm_src=pdf-interest
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38935660/
https://profiles.wustl.edu/en/publications/elastin-protein-levels-are-a-vital-modifier-affecting-normal-lung/
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14530017/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0302721&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0302721&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

acute lung injury by inhibiting the INK/NF-kB pathway and activating the Nrf2/HO-1 signaling
pathway.[6][7][8]

Freselestat, also a potent neutrophil elastase inhibitor, has been shown to reduce the
production of inflammatory mediators such as interleukin-8 (IL-8) and the complement
membrane attack complex (C5b-9).[3] While its primary mechanism is direct HNE inhibition, the
detailed downstream signaling pathways are not as extensively elucidated in publicly available
literature as those for Sivelestat.

Preclinical Efficacy
Freselestat (ONO-6818)

Preclinical studies have demonstrated the efficacy of Freselestat in animal models of lung
injury. In a rat model of human neutrophil elastase-induced emphysema, oral administration of
Freselestat resulted in a dose-dependent reduction in lung inflammation and prevention of
emphysematous changes.

HNE + HNE +
Control
Parameter . HNE Freselestat (10 Freselestat
(Saline)
mglkg) (100 mgl/kg)
Lung
Myeloperoxidase
o _ 1+0.0 25+04 15+£0.3 0.8+0.2
Activity (units/g
tissue)
BALF Neutrophil
Count (x10™M 05+0.1 50.2 +8.7 30.1+54 153+3.1
cells/mL)
Mean Linear
55.1+1.2 80.3+2.5 70.2+2.1 60.5+1.8

Intercept (um)

*n < 0.05
compared to
HNE group. Data
are presented as
mean + SEM.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10171443/
https://www.bjbms.org/ojs/index.php/bjbms/article/view/8549
https://www.researchgate.net/publication/367963558_Sivelestat_sodium_attenuates_acute_lung_injury_by_inhibiting_JNKNF-kB_and_activating_Nrf2HO-1_signaling_pathways
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14530017/
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://www.benchchem.com/product/b1674156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 1: Effects of Freselestat on HNE-Induced Lung Injury in Rats.[5]

In a simulated extracorporeal circulation model using human blood, Freselestat significantly
reduced the levels of neutrophil elastase, IL-8, and C5b-9, indicating its potential to mitigate the
inflammatory response associated with cardiopulmonary bypass.[3][9]

Parameter Control Freselestat (1.0 pmol/L)

Neutrophil Elastase (ng/mL) at

] 150 + 25 50 +10
120 min
Interleukin-8 (pg/mL) at 120
) 800 + 150 300 + 50
min
C5b-9 (AU/mL) at 120 min 60 £ 10 25+5

p < 0.05 compared to control.
Data are presented as mean +
SEM.

Table 2: Effect of Freselestat on Inflammatory Mediators in a Simulated Extracorporeal
Circulation Model.[3][9]

Sivelestat

Sivelestat has been extensively studied in various preclinical models of inflammatory diseases,
particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In a rat
model of lipopolysaccharide (LPS)-induced ALI, intraperitoneal administration of Sivelestat
significantly improved lung function and reduced inflammatory markers in a dose-dependent
manner.
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Parameter Sham

Vehicle
(LPS)

Sivelestat
(Low Dose)

Sivelestat
(Medium
Dose)

Sivelestat
(High Dose)

PaO2/Fi02

Ratio

450 = 25

250 £ 20

300 + 22

350 £ 25

400 + 30

Lung W/D

Ratio

45+0.3

7.0+05

6.2+04

55+03

5.0+0.2

Serum TNF-a
(pg/mL)

300 + 40

220+ 30

150 £ 25

100 £ 20

Serum IL-8
(pg/mL)

150 + 20

110 + 15

80+ 10

60 +8

*p < 0.05
compared to
vehicle
group. Data
are presented
as mean *
SEM.

Table 3: Effects of Sivelestat on LPS-Induced Acute Lung Injury in Rats.[4]

Furthermore, in a murine model of imiquimod-induced psoriasis, topical application of

Sivelestat demonstrated significant efficacy in reducing skin inflammation and epidermal

thickness, comparable to a potent corticosteroid.[10]
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No Therapy 1% Sivelestat 1% Sivelestat
Parameter .
(Control) Ointment Cream
Total mPASI Index
] 36% 50%
Reduction
Epidermal Thickness
) 2.4x 3.6x
Reduction vs. Control
Reduction in CD3+
1.8x 2.2X
Cells vs. Control
Reduction in Ki-67+
2.3X 2.9%

Cells vs. Control

Table 4: Efficacy of Topical Sivelestat in a Mouse Model of Psoriasis.[10]

Clinical Efficacy
Sivelestat

Sivelestat is approved in Japan and South Korea for the treatment of acute lung injury
associated with Systemic Inflammatory Response Syndrome (SIRS).[11] Clinical studies have
shown mixed results. Some studies in Japan indicated that Sivelestat improved pulmonary
function, reduced the duration of mechanical ventilation, and shortened ICU stays.[11]
However, a large, international, multicenter, double-blind, placebo-controlled trial (the STRIVE
study) did not show a significant effect of Sivelestat on 28-day all-cause mortality or ventilator-
free days in a heterogeneous population with acute lung injury.[12] More recent meta-analyses
and retrospective cohort studies, particularly in the context of COVID-19-induced ARDS, have
suggested that Sivelestat administration is associated with improved oxygenation and clinical
outcomes.[13]
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Study

Population

Key Findings

Japanese Phase Il Study

ALI patients with SIRS

Improved pulmonary function,
reduced duration of
mechanical ventilation,
shortened ICU stay.[11]

STRIVE Study (International
Phase II)

ALI patients

No significant effect on 28-day
mortality or ventilator-free
days.[12]

Multicenter Retrospective
Cohort (COVID-19 ARDS)

COVID-19 ARDS patients

Associated with improved
oxygenation, decreased
Murray lung injury score,
increased ventilator-free days,

and improved survival.[13]

Table 5: Summary of Key Clinical Trial Results for Sivelestat in Acute Lung Injury/ARDS.

Freselestat

Publicly available data from clinical trials for Freselestat are limited. It has been investigated

for use in chronic obstructive pulmonary disease (COPD), but detailed results from late-phase

clinical trials are not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows
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- Lung Wet/Dry Ratio
- Serum Cytokine Levels (ELISA)
- Lung Histopathology
- Western Blot for PI3K/AKT/mTOR pathway
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Experimental Protocols
Freselestat: HNE-Induced Emphysema in Rats

» Animal Model: Young male Wistar rats were used.

 Induction of Emphysema: Human neutrophil elastase (HNE, 200 U) was administered

intratracheally.

o Treatment: Freselestat (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose)
was administered orally one hour before HNE application.

e Acute Lung Injury Assessment (6 hours post-HNE):
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o Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and
hemoglobin concentration.

o Lung tissue was harvested to determine myeloperoxidase (MPO) activity.

o Emphysema Assessment (8 weeks post-HNE):

o Pulmonary function tests were performed to measure functional residual capacity (FRC),
total lung capacity (TLC), and lung compliance.

o Histological analysis of lung tissue was conducted to determine the mean linear intercept
(MLI).[5]

Sivelestat: LPS-Induced Acute Lung Injury in Rats

o Animal Model: Male Sprague-Dawley rats were used.

 Induction of ALI: Lipopolysaccharide (LPS) was administered to induce acute lung injury.
o Treatment: Sivelestat was administered intraperitoneally at different doses.

o Endpoint Measurements:

o Blood Gas Analysis: Arterial blood was collected to measure PaO2 and calculate the
PaO2/FiO2 ratio.

o Lung Wet/Dry (W/D) Weight Ratio: Lungs were excised, weighed (wet weight), dried in an
oven, and weighed again (dry weight) to determine the W/D ratio as an indicator of
pulmonary edema.

o ELISA: Serum levels of inflammatory cytokines such as TNF-a and IL-8 were quantified
using enzyme-linked immunosorbent assay (ELISA) kits.

o Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin and
eosin (H&E) for microscopic examination of lung injury.

o Western Blotting for PISK/AKT/mTOR Pathway:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Lung tissue homogenates were prepared in lysis buffer.
» Protein concentrations were determined using a BCA protein assay Kkit.

» Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

» The membranes were blocked and then incubated with primary antibodies against PI3K,
AKT, p-AKT, mTOR, Bax, and Bcl-2.

» After washing, membranes were incubated with HRP-conjugated secondary antibodies.

» Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.[4][5]

Conclusion

Both Freselestat and Sivelestat are effective inhibitors of human neutrophil elastase with
demonstrated preclinical efficacy in models of inflammatory diseases. Sivelestat has been
more extensively studied, with a significant body of literature detailing its mechanism of action
involving the PIBK/AKT/mTOR and NF-kB signaling pathways, and has undergone numerous
clinical trials, particularly for ALI/ARDS, with varying outcomes. Freselestat has shown promise
in preclinical models, but clinical data and detailed mechanistic studies are less readily
available.

The choice between these two inhibitors for research or development purposes will likely
depend on the specific disease model, the desired route of administration (Freselestat has
been tested orally), and the specific inflammatory pathways of interest. Further direct
comparative studies are needed to definitively establish the relative efficacy and safety of
Freselestat and Sivelestat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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